Home > Products > Screening Compounds P36819 > 5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide
5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide -

5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide

Catalog Number: EVT-3627319
CAS Number:
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-{[(Cyclohexylcarbamoyl)amino]sulfonyl}phenyl)ethyl]-5-methylpyrazine-2-carboxamide (Glipizide)

Compound Description: Glipizide is an oral antidiabetic drug classified as a second-generation sulfonylurea. [ [], [] ] It is used in the management of type 2 diabetes mellitus by stimulating insulin release from pancreatic β-cells. [ [] ] Glipizide undergoes degradation under various conditions, including hydrolysis, oxidation, photolysis, and dry heat, resulting in several degradation products. [ [], [] ] Some identified degradation products include 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide, methyl N-[4-[2-{(5-methyl-2-pyrazinoyl)amino}ethyl]phenyl]sulfonyl carbamate, 5-methyl-2-pyrazinecarboxylic acid, 4-(2-aminoethyl) benzenesulfonamide, 4-(2-aminoethyl)-N,N-bis[(cyclohexylamino)carbonyl] benzenesulfonamide, and 1-cyclohexyl-3-[[4-(2aminoethyl)phenyl]sulfonyl]urea. [ [], [] ]

Relevance: Glipizide shares a key structural feature with 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide: the sulfonylurea moiety (-SO2NHCONH-) attached to a phenyl ring. Both compounds belong to the sulfonylurea class, known for their hypoglycemic activity. [ [] ]

(E)-6-(4-(2-(((4-Chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl)hex-5-enoic acid (Compound 36)

Compound Description: Compound 36 is a dual-action antithrombotic agent that acts as both a thromboxane A2 synthetase inhibitor and a thromboxane A2 receptor antagonist. [ [] ] It inhibits thromboxane A2 synthetase with an IC50 of 4.5 nM, showing high potency and selectivity over cyclooxygenase. [ [] ] Compound 36 also blocks the prostaglandin H2/thromboxane A2 receptor with an IC50 of 19 nM. [ [] ] Due to its dual mechanism of action, it effectively inhibits collagen-induced platelet aggregation in human platelet-rich plasma and whole blood, demonstrating its potential as an antithrombotic agent. [ [] ]

Relevance: The core structure of Compound 36, containing a sulfonamide group linked to a phenyl ring, is analogous to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. The presence of the sulfonamide moiety (-SO2NH-) in both molecules suggests a potential structural relationship and shared pharmacological characteristics. [ [] ]

N-[2-[5-Methyl-3-(2-chlorophenylsulfonyloxy)phenoxy]ethyl]-N-methyl-4-aminopyridine (Compound 1)

Compound Description: Compound 1 is a nonpeptide inhibitor of human alpha-thrombin, designed as a noncovalent inhibitor with a central phenyl scaffold. [ [] ] Structural analysis of its complex with thrombin reveals that it interacts with the S1, S2, and aryl subsites of the enzyme. [ [] ] Notably, Compound 1 forms only one direct hydrogen bond with thrombin, relying on close contacts with the main-chain carbonyl groups for binding. [ [] ]

Relevance: Compound 1, although structurally distinct from 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide in its overall scaffold, shares the essential sulfonamide moiety (-SO2NH-) connected to an aromatic ring. This common feature suggests a potential relationship in their binding modes and interactions with target proteins. [ [] ]

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: This compound crystallizes with two distinct molecular orientations, forming three types of hydrogen-bonded dimers mediated by N-H···O interactions. [ [] ] Additional C-H···O and C-H···π interactions contribute to the stability of these dimers in the crystal structure. [ [] ]

Relevance: While lacking the amide linkage present in 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, this compound exhibits a similar sulfonamide functional group connected to an aromatic ring. This structural similarity places it within the same broad chemical class as the target compound. [ [] ]

N-((R,S,)-2-Benzyl-3[(S)-(2-amino-4-methylthio)butyldithio]-1-oxopropyl)-L-phenylalanine Benzyl Ester (RB 101)

Compound Description: RB 101 is a complete inhibitor of enkephalin-catabolizing enzymes, resulting in increased enkephalin levels and producing antinociceptive effects in animal pain models. [ [] ] The antinociceptive effects of RB 101 are potentiated by selective cholecystokinin B antagonists, indicating an interaction between the opioid and cholecystokinin systems in pain modulation. [ [] ]

Relevance: RB 101 is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its relevance stems from its use in conjunction with cholecystokinin B antagonists, which bear structural similarities to the target compound due to the presence of sulfonamide moieties. This highlights a potential indirect relationship between the target compound and enkephalin-mediated pain modulation. [ [] ]

N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide (Sch.336)

Compound Description: Sch.336 is a novel triaryl bis-sulfone that selectively targets the human cannabinoid CB2 receptor (hCB2). [ [] ] It acts as an inverse agonist at hCB2, reducing GTPγS binding and increasing forskolin-stimulated cAMP levels, indicative of its inhibitory effects on the receptor. [ [] ] Sch.336 demonstrates potent anti-inflammatory activity by impairing leukocyte migration in vitro and in vivo, suggesting its therapeutic potential for various inflammatory disorders. [ [] ]

Relevance: Sch.336 shares a significant structural motif with 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide: a sulfonamide group linked to a phenyl ring, further connected to another sulfonyl group. This structural similarity suggests a shared chemical class and potentially similar interactions with target proteins. [ [] ]

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2), a G protein-coupled receptor involved in regulating sleep and arousal. [ [], [], [] ] EMPA effectively blocks the binding of orexin-A to OX2 and inhibits its calcium signaling, demonstrating its antagonistic properties. [ [], [] ] In electrophysiological studies, EMPA completely antagonized the excitatory effects of orexin-A on ventral tegmental area dopaminergic neurons, highlighting its role in modulating neuronal activity. [ [] ]

Relevance: Although structurally distinct from 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide in its overall scaffold, EMPA shares the common feature of a sulfonamide group (-SO2NH-) connected to an aromatic ring. This structural element suggests a potential relationship in their interactions with target proteins, despite their different pharmacological targets. [ [], [], [] ]

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, a chemokine receptor crucial for HIV-1 entry into host cells. [ [] ] It exhibits high potency (pKB = 8.6) and strong antiviral effects against HIV-1. [ [] ] 873140 uniquely blocks the binding of the chemokine MIP-1α to CCR5 while not affecting the binding of RANTES, suggesting a specific mechanism of action. [ [] ]

Relevance: While not directly structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, 873140 belongs to the broader category of noncompetitive allosteric antagonists of chemokine receptors. This suggests a potential indirect relationship, as the target compound could also exhibit similar allosteric modulatory effects on its target, although this requires further investigation. [ [] ]

Relevance: SB-674042, like EMPA, is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its relevance lies in its selective antagonism of OX1, while the target compound, based on its sulfonamide group, might potentially target other G protein-coupled receptors. Comparing their pharmacological profiles could provide insights into potential target selectivity and off-target effects of the target compound. [ [], [], [] ]

1-(6,8-Difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124)

Compound Description: SB-408124 is another selective antagonist of the orexin 1 receptor (OX1), exhibiting similar pharmacological properties to SB-674042. [ [] ] It effectively inhibits the binding of orexin-A to OX1 and partially antagonizes its excitatory effects on ventral tegmental area dopaminergic neurons. [ [] ]

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is an aminofurazan-based Rho kinase inhibitor with potent pulmonary vasodilator properties. [ [] ] It effectively reduces pulmonary and systemic arterial pressures while increasing cardiac output in rats. [ [] ] SB-772077-B also attenuates monocrotaline-induced pulmonary hypertension, suggesting its potential as a therapeutic agent for pulmonary hypertensive disorders. [ [] ]

Relevance: SB-772077-B is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its inclusion highlights the diverse pharmacological targets and mechanisms of action explored in the provided literature. [ [] ]

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C)

Compound Description: Sch-C (also known as SCH 351125) is a noncompetitive allosteric antagonist of the CCR5 receptor, similar to 873140. [ [] ] It effectively blocks the binding of both chemokines MIP-1α and RANTES to CCR5, demonstrating its antagonistic properties. [ [] ] Sch-C's mechanism of action involves binding to a common allosteric site on CCR5, likely shared by other noncompetitive antagonists. [ [] ]

Relevance: While not directly structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, Sch-C belongs to the same category of noncompetitive allosteric antagonists of chemokine receptors. This suggests a potential indirect relationship, as both compounds could modulate receptor activity through allosteric mechanisms, despite their different structures and target receptors. [ [] ]

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D)

Compound Description: Sch-D (also known as SCH 417,690) is another noncompetitive allosteric antagonist of the CCR5 receptor, structurally distinct from both 873140 and Sch-C. [ [] ] Similar to Sch-C, Sch-D blocks the binding of both chemokines MIP-1α and RANTES to CCR5, indicating its antagonistic properties. [ [] ] Sch-D also shares a common allosteric binding site on CCR5 with other noncompetitive antagonists, suggesting a potential for overlapping pharmacological effects. [ [] ]

Relevance: While not directly structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide, Sch-D, like Sch-C, belongs to the category of noncompetitive allosteric antagonists of chemokine receptors. This highlights the diversity of chemical structures that can target the same receptor through allosteric mechanisms, offering a broader perspective on potential modes of action for the target compound. [ [] ]

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 is yet another noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating the variety of chemical structures that can target this receptor through allosteric mechanisms. [ [] ] It blocks the binding of both MIP-1α and RANTES to CCR5, indicating its antagonistic properties, and shares a common allosteric binding site with other noncompetitive antagonists. [ [] ]

Relevance: UK-427,857, like Sch-C and Sch-D, is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its inclusion reinforces the concept of a diverse chemical space for noncompetitive allosteric antagonists of chemokine receptors, suggesting that the target compound, despite its distinct structure, could also exert its effects through allosteric modulation. [ [] ]

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is another noncompetitive allosteric antagonist of the CCR5 receptor, further demonstrating the structural diversity within this class of antagonists. [ [] ] It blocks the binding of both MIP-1α and RANTES to CCR5, and its mechanism of action involves binding to a common allosteric site on the receptor, shared by other noncompetitive antagonists. [ [] ]

Relevance: TAK779, similar to the other CCR5 antagonists mentioned above, is not structurally related to 5-ethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide. Its inclusion highlights the recurring theme of structural diversity among noncompetitive allosteric antagonists targeting the same receptor, providing a broader context for understanding potential allosteric modulation mechanisms. [ [] ]

Properties

Product Name

5-ethyl-N-{4-[(2-methylphenyl)sulfamoyl]phenyl}thiophene-2-carboxamide

IUPAC Name

5-ethyl-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]thiophene-2-carboxamide

Molecular Formula

C20H20N2O3S2

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C20H20N2O3S2/c1-3-16-10-13-19(26-16)20(23)21-15-8-11-17(12-9-15)27(24,25)22-18-7-5-4-6-14(18)2/h4-13,22H,3H2,1-2H3,(H,21,23)

InChI Key

OCJXGPLYQDPXLE-UHFFFAOYSA-N

SMILES

CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.